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Compound of Interest

Compound Name: Azido-PEG12-acid

Cat. No.: B605810

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Azido-PEG12-acid, a
heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Its
unique structure, featuring a terminal azide group and a carboxylic acid connected by a
hydrophilic 12-unit polyethylene glycol (PEG) spacer, enables the precise and efficient linkage
of diverse molecular entities.

Core Molecular Information

Azido-PEG12-acid is a monodisperse PEG linker, meaning it has a defined molecular weight
and structure, which is crucial for the synthesis of well-defined bioconjugates. The hydrophilic
PEG chain enhances the solubility of the resulting conjugate in aqueous media.[1][2]

Property Value Reference
Chemical Formula C27H53N3014 [11[3]
Molecular Weight 643.7 g/mol [1]
Alternate MW 643.72 g/mol

CAS Number 1167575-20-3

Chemical Reactivity and Applications
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The utility of Azido-PEG12-acid stems from its two distinct reactive termini:

e Azide Group (N3): This functional group is primarily used in "click chemistry," most notably
the copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC). This reaction forms a stable
triazole linkage with molecules containing a terminal alkyne. The azide can also participate in
strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or
BCN, which is a copper-free click chemistry variant.

o Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines (-
NH2), which are abundant in biomolecules like proteins (e.g., on lysine residues). This
reaction, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS), results in
a stable amide bond.

This dual reactivity makes Azido-PEG12-acid an ideal linker for creating complex
bioconjugates, such as antibody-drug conjugates (ADCs), PROTACSs, and pegylated proteins
or peptides.

Experimental Protocols

The following are generalized protocols for the two primary conjugation reactions involving
Azido-PEG12-acid. Optimization may be required for specific applications.

1. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)

This protocol describes the conjugation of the azide group of Azido-PEG12-acid to an alkyne-
modified molecule (e.g., a protein or oligonucleotide).

Materials:

Azido-PEG12-acid

Alkyne-modified molecule

Copper (II) Sulfate (CuSO4)

Reducing agent (e.g., Sodium Ascorbate)

Copper-chelating ligand (e.g., THPTA)
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» Reaction Buffer (e.g., PBS, pH 7.4)
e DMSO or other suitable organic solvent
Methodology:

o Preparation of Stock Solutions:

[e]

Prepare a 10 mM stock solution of Azido-PEG12-acid in DMSO or water.

o

Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be
made fresh.

o

Prepare a 20 mM stock solution of CuSO4 in water.

[¢]

Prepare a 100 mM stock solution of THPTA ligand in water.

e Reaction Setup:

[e]

In a microfuge tube, combine the alkyne-modified molecule with a desired molar excess of
Azido-PEG12-acid in the reaction buffer.

[e]

Add the THPTA ligand solution to the reaction mixture.

o

Add the CuS0O4 solution to the mixture and vortex briefly.

[¢]

To initiate the reaction, add the freshly prepared Sodium Ascorbate solution.
e Incubation:

o Incubate the reaction at room temperature for 30-60 minutes. The reaction should be
protected from light.

e Purification:

o The resulting conjugate can be purified from excess reagents using methods appropriate
for the biomolecule, such as size exclusion chromatography, dialysis, or ethanol
precipitation for oligonucleotides.
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2. Protocol for Carboxylic Acid-Amine Coupling via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid group of Azido-PEG12-acid to a
primary amine-containing molecule.

Materials:
e Azido-PEG12-acid
e Amine-containing molecule
e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
e N-hydroxysuccinimide (NHS) or Sulfo-NHS
» Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
o Coupling Buffer (e.g., PBS, pH 7.2-8.0)
e Quenching solution (e.g., hydroxylamine, Tris, or glycine)
Methodology:
» Activation of Carboxylic Acid:
o Dissolve Azido-PEG12-acid in the Activation Buffer.

o Add EDC and NHS (or Sulfo-NHS) to the solution. A typical molar ratio is a 2-5 fold excess
of EDC and NHS over the carboxylic acid.

o Incubate for 15 minutes at room temperature to form the semi-stable NHS ester.
e Conjugation to Amine:

o Immediately add the amine-containing molecule to the activated Azido-PEG12-acid
solution.

o If necessary, adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer to
facilitate the reaction with the primary amine.
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o Allow the reaction to proceed for 2 hours at room temperature.
e Quenching:

o (Optional) Quench any unreacted NHS esters by adding a quenching solution like
hydroxylamine to a final concentration of 10 mM.

e Purification:

o Purify the final conjugate using an appropriate method such as desalting columns or
dialysis to remove excess reagents and byproducts.

Visualizing the Bioconjugation Workflow

The following diagram illustrates a typical workflow for using Azido-PEG12-acid to link a
protein to a small molecule drug.
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Step 1: Carboxylic Acid Activation
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Caption: Workflow for protein-drug conjugation using Azido-PEG12-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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